molecular weight and formula of 4,6-Difluoro-2,3-dihydro-1H-inden-1-amine
molecular weight and formula of 4,6-Difluoro-2,3-dihydro-1H-inden-1-amine
An In-Depth Technical Guide to 4,6-Difluoro-2,3-dihydro-1H-inden-1-amine: Synthesis, Characterization, and Applications in Medicinal Chemistry
Abstract
This technical guide provides a comprehensive overview of 4,6-Difluoro-2,3-dihydro-1H-inden-1-amine, a fluorinated cyclic amine of significant interest in medicinal chemistry and drug development. The strategic incorporation of fluorine atoms onto the privileged indane scaffold can profoundly influence metabolic stability, binding affinity, and overall pharmacological profiles. This document details the physicochemical properties, outlines a robust synthetic methodology via reductive amination of its ketone precursor, provides an expert analysis of its expected spectroscopic characteristics, and explores its potential applications as a key building block for novel therapeutics. The guide is intended for researchers and scientists in organic synthesis and drug discovery, offering both theoretical grounding and practical, field-proven insights.
Introduction: The Strategic Value of Fluorinated Indan-amines
The 2,3-dihydro-1H-inden-1-amine scaffold is a well-established "privileged structure" in medicinal chemistry. Its rigid, three-dimensional architecture provides a valuable framework for presenting pharmacophoric elements to biological targets. A notable example is Rasagiline, an irreversible inhibitor of monoamine oxidase B (MAO-B) used in the treatment of Parkinson's disease, which is built upon this core structure[1].
The introduction of fluorine into drug candidates is a cornerstone of modern medicinal chemistry. Fluorine's high electronegativity and small size can lead to enhanced metabolic stability by blocking sites of oxidative metabolism, improved binding affinity through favorable electrostatic interactions, and modulated lipophilicity to optimize pharmacokinetic properties. This guide focuses on the 4,6-difluoro substituted analog, a compound designed to leverage these benefits.
Physicochemical and Structural Properties
The fundamental properties of 4,6-Difluoro-2,3-dihydro-1H-inden-1-amine are summarized below. These values are critical for planning synthetic transformations, purification, and formulation studies.
| Property | Value | Source |
| Molecular Formula | C₉H₉F₂N | PubChem |
| Molecular Weight | 169.17 g/mol | PubChem |
| Monoisotopic Mass | 169.07031 Da | PubChem |
| Calculated XlogP | 1.4 | PubChem |
| Topological Polar Surface Area (TPSA) | 26.02 Ų | PubChem |
| Hydrogen Bond Donors | 1 | PubChem |
| Hydrogen Bond Acceptors | 1 | PubChem |
| Rotatable Bonds | 0 | PubChem |
Synthesis Pathway and Experimental Protocol
The most direct and industrially scalable route to 4,6-Difluoro-2,3-dihydro-1H-inden-1-amine is the reductive amination of its corresponding ketone, 4,6-Difluoro-2,3-dihydro-1H-inden-1-one. This one-pot reaction involves the formation of an intermediate imine or enamine, which is then reduced in situ to the target primary amine.
An alternative, modern approach involves the use of transaminase enzymes. This biocatalytic method can offer high enantioselectivity, producing specific stereoisomers under mild, environmentally friendly conditions, which is particularly valuable for synthesizing chiral drug intermediates[2].
Diagram of Proposed Synthesis
Caption: Proposed synthetic route via reductive amination.
Representative Protocol: Reductive Amination
This protocol is adapted from established procedures for related indanones and represents a standard, robust method for this transformation. Optimization may be required.
Materials:
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4,6-Difluoro-2,3-dihydro-1H-inden-1-one (1.0 eq)
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Ammonium acetate (10 eq)
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Sodium cyanoborohydride (NaBH₃CN) (1.5 eq)
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Methanol (anhydrous)
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Dichloromethane (DCM)
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1 M Sodium hydroxide (NaOH) solution
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Saturated sodium chloride (brine) solution
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Anhydrous magnesium sulfate (MgSO₄)
Procedure:
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To a round-bottom flask charged with a magnetic stir bar, add 4,6-Difluoro-2,3-dihydro-1H-inden-1-one (1.0 eq) and ammonium acetate (10 eq).
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Add anhydrous methanol to dissolve the solids (approx. 0.2 M concentration of the ketone).
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Stir the mixture at room temperature under a nitrogen atmosphere for 30 minutes to facilitate imine formation.
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Carefully add sodium cyanoborohydride (1.5 eq) portion-wise to the stirring solution. Caution: NaBH₃CN is toxic and should be handled in a fume hood with appropriate personal protective equipment. The reaction may effervesce.
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Continue stirring the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting ketone is consumed.
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Once the reaction is complete, carefully quench the reaction by slowly adding 1 M NaOH solution until the pH is >10. This decomposes any remaining reducing agent.
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Remove the methanol under reduced pressure using a rotary evaporator.
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Partition the remaining aqueous residue between DCM and water. Extract the aqueous layer two more times with DCM.
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Combine the organic layers and wash with brine.
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Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
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The crude amine can be purified by silica gel column chromatography using a DCM/Methanol gradient or by distillation under reduced pressure to yield the pure 4,6-Difluoro-2,3-dihydro-1H-inden-1-amine.
Structural Characterization: Expected Spectroscopic Data
Expected ¹H NMR Spectrum (400 MHz, CDCl₃)
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δ 7.0-7.2 ppm (m, 1H): Aromatic proton at C7. Expected to be a triplet of doublets due to coupling with both adjacent fluorine (⁴JHF) and the proton at C5 (⁴JHH).
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δ 6.7-6.9 ppm (m, 1H): Aromatic proton at C5. Expected to be a triplet of doublets due to coupling with both adjacent fluorine (⁴JHF) and the proton at C7 (⁴JHH).
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δ 4.3-4.5 ppm (t, J ≈ 7-8 Hz, 1H): Methine proton at C1 (-CH-NH₂). Triplet due to coupling with the two adjacent protons at C2.
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δ 2.8-3.0 ppm (m, 2H): Methylene protons at C3 (-CH₂-Ar). Complex multiplet.
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δ 2.3-2.5 ppm (m, 1H): One of the methylene protons at C2.
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δ 1.8-2.0 ppm (m, 1H): The other methylene proton at C2.
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δ 1.5-1.7 ppm (br s, 2H): Amine protons (-NH₂). Signal may be broad and its chemical shift is concentration and solvent dependent.
Expected ¹³C NMR Spectrum (101 MHz, CDCl₃)
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δ 160-165 ppm (dd, ¹JCF ≈ 245 Hz, ²JCF ≈ 12 Hz): Aromatic carbon C4 or C6.
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δ 160-165 ppm (dd, ¹JCF ≈ 245 Hz, ²JCF ≈ 12 Hz): Aromatic carbon C6 or C4.
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δ 140-145 ppm (t, ²JCF ≈ 8 Hz): Aromatic quaternary carbon C3a or C7a.
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δ 135-140 ppm (t, ²JCF ≈ 8 Hz): Aromatic quaternary carbon C7a or C3a.
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δ 110-115 ppm (dd, ²JCF ≈ 20 Hz, ⁴JCF ≈ 4 Hz): Aromatic carbon C5 or C7.
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δ 100-105 ppm (dd, ²JCF ≈ 25 Hz, ⁴JCF ≈ 4 Hz): Aromatic carbon C7 or C5.
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δ 55-60 ppm: Aliphatic methine carbon C1.
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δ 30-35 ppm: Aliphatic methylene carbon C2.
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δ 28-33 ppm: Aliphatic methylene carbon C3.
Mass Spectrometry (EI)
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Expected M⁺: m/z = 169.07
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Key Fragmentation: Loss of NH₂ (m/z = 153), followed by retro-Diels-Alder type fragmentations of the indane ring system.
Applications in Medicinal Chemistry and Drug Discovery
4,6-Difluoro-2,3-dihydro-1H-inden-1-amine is a valuable building block for creating new chemical entities with therapeutic potential. Its utility stems from the combination of the proven indan-amine core and the strategic placement of fluorine atoms.
Diagram of Potential Therapeutic Pathways
Caption: Potential therapeutic applications of the scaffold.
Potential Target Classes and Indications:
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Monoamine Oxidase B (MAO-B) Inhibitors: Building on the precedent of Rasagiline, derivatives can be synthesized to target MAO-B for the treatment of neurodegenerative diseases[1]. The difluoro substitution pattern could enhance CNS penetration and reduce off-target metabolism.
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Sphingosine-1-Phosphate (S1P) Receptor Modulators: The related indan-aminonitrile is a key intermediate for S1P modulators like Ozanimod, used in treating multiple sclerosis and ulcerative colitis[2]. This scaffold is therefore highly relevant for developing new agents targeting autoimmune and inflammatory diseases.
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Kinase Inhibitors: The rigid indane core can serve as a hinge-binding motif for various protein kinases, which are critical targets in oncology. Fluorination can enhance the binding potency and selectivity of these inhibitors.
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Antifungal Agents: The aminopiperidine scaffold, structurally related to the indan-amine core, has shown potent antifungal activity by targeting ergosterol biosynthesis[3]. This suggests a potential application for derivatives in treating fungal infections.
Safety, Handling, and Storage
As a primary amine, 4,6-Difluoro-2,3-dihydro-1H-inden-1-amine requires careful handling. Based on data for analogous compounds, the following precautions are recommended.
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Hazard Statements: Likely to be harmful if swallowed, cause skin irritation, and cause serious eye irritation.
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Precautionary Measures:
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Engineering Controls: Handle only in a well-ventilated fume hood.
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Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.
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Handling: Avoid contact with skin, eyes, and clothing. Avoid inhalation of vapor or mist.
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Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and acids.
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Conclusion
4,6-Difluoro-2,3-dihydro-1H-inden-1-amine represents a strategically important building block for modern drug discovery. Its synthesis is achievable through well-established reductive amination protocols, and its structure can be confidently characterized using standard spectroscopic methods. The combination of a privileged indane core with the beneficial properties of fluorine substitution makes this compound and its derivatives highly promising candidates for developing novel therapeutics targeting a range of diseases, from neurodegeneration to inflammatory disorders and oncology. This guide provides the foundational knowledge for researchers to synthesize, characterize, and effectively utilize this valuable chemical entity in their research and development programs.
References
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- Improved process for preparing 2,3-dihydro-1H-indenes-1-amine and derivative thereof.
- Solid forms of 3-((1r,3r)-1-(2,6-difluoro-4-((1-(3-fluoropropyl)azetidin-3-yl)amino)phenyl).
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Experimental details General 1H and 13C NMR spectra were recorded (295 K) on Bruker Avance DRX-500 or DPX-400 MHz spectrometers. The Royal Society of Chemistry. [Link]
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Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis. MDPI. [Link]
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The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark. Preprints.org. [Link]
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Synthesis of Novel Derivatives of 4,6-Diarylpyrimidines and Dihydro-Pyrimidin-4-one and In Silico Screening of Their Anticancer Activity. National Center for Biotechnology Information. [Link]
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Basic 1H- and 13C-NMR Spectroscopy. Wiley. [Link]
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Sethi, M. K., et al. (2020). STEREOSELECTIVE SYNTHESIS OF (S)-1-AMINO-2, 3-DIHYDRO-1H-INDENE-4-CARBONITRILE USING TRANSAMINASE ENZYMES. Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry. [Link]
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Siodłak, D. (2017). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry. [Link]
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Sandford, G. (2014). Synthesis of 4,4-Difluoro-1H-pyrazole Derivatives. The Journal of Organic Chemistry. [Link]
